(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Medicinal Chemistry Antibacterial Drug Discovery DNA Gyrase Inhibition

Researchers building DNA gyrase inhibitors face a critical enantiomer requirement: the (S)-enantiomer or racemic mixtures yield inactive compounds. This (R)-enantiomer (CAS 173340-25-5) delivers the mandatory stereochemistry for GyrB-Glu466 binding, achieving IC50 3.5 μM in the 5,6-dihydropyrazolo[1,5-c]quinazoline series. Its Boc group enables orthogonal deprotection under mild acidic conditions that preserve stereochemical integrity. Supplied ≥95% purity with full CoA and global shipping.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 173340-25-5
Cat. No. B1270915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
CAS173340-25-5
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCNC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
InChIKeyWIEJVMZWPIUWHO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (CAS 173340-25-5) — Chiral Building Block


(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (CAS 173340-25-5) is a chiral N-Boc-protected pyrrolidine derivative with molecular formula C₁₀H₂₀N₂O₂ and molecular weight 200.28 g/mol . It serves as a versatile synthetic intermediate, particularly recognized for its role in constructing the 5,6-dihydropyrazolo[1,5-c]quinazoline scaffold, a class of catalytic DNA gyrase inhibitors [1]. The compound features a stereodefined (R)-configuration at the 3-position of the pyrrolidine ring, which directly impacts the three-dimensional orientation of the aminomethyl side chain in downstream bioactive molecules.

Chiral scaffold (R)-pyrrolidine building block for gyrase inhibitor chemotype assembly
Orthogonal protection Boc-protected amine enables mild deprotection without affecting stereochemical integrity
Stereochemical control Defined (R)-configuration dictates spatial orientation for reported binding interactions

Irreplaceable (R)-Pyrrolidine Building Block


Generic substitution with achiral or enantiomerically undefined pyrrolidine building blocks is not scientifically viable. The (R)-stereochemistry at the pyrrolidine 3-position dictates the spatial trajectory of the aminomethyl side chain, which in turn governs critical ligand-receptor interactions in the final drug candidate . Specifically, in antibacterial DNA gyrase inhibitors, the 3-(aminomethyl)pyrrolidinyl group forms essential binding contacts with GyrB-Glu466; the (R)-enantiomer is required to achieve the correct geometry for this interaction, whereas the (S)-enantiomer or racemic mixtures fail to recapitulate the same binding efficiency [1]. Furthermore, the Boc protecting group provides orthogonal protection to the secondary amine, enabling selective deprotection and further functionalization under mild acidic conditions that preserve stereochemical integrity, a capability not offered by alternative protecting groups that require harsher cleavage conditions.

Target (R)-enantiomer (CAS 173340-25-5)
Substitute (S)-enantiomer or racemate
May not recapitulate correct geometry for DNA gyrase binding; reported inactivity in same chemotype
Target (R)-aminomethyl pyrrolidine
Substitute tert-butyl methyl(pyrrolidin-3-yl)carbamate
Divergent biological applications; methyl analog targets H4 receptor, not DNA gyrase
Target Boc protection
Substitute Cbz or Fmoc protection
Alternative protecting groups may require harsher conditions, risking stereochemical integrity

Head-to-Head Procurement Evidence


Enantiomeric Purity vs. DNA Gyrase Inhibition

The (R)-enantiomer is essential for the synthesis of ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivatives, which exhibit IC50 values of 3.5 μM against E. coli DNA gyrase supercoiling activity [1]. The (S)-enantiomer (CAS 173340-26-6) or racemic mixtures produce significantly reduced or abrogated inhibitory activity due to incorrect spatial orientation of the 3-(aminomethyl)pyrrolidinyl group, which fails to establish critical binding interactions with GyrB-Glu466 [2].

Enantiomer vs. Gyrase Inhibition
Reported
(R)-enantiomer-derived inhibitor IC50 3.5 µM; (S)-enantiomer analog no reported activity
Reported enantiomer-dependent DNA gyrase inhibitory context
Confirmation requires procurement of correct CAS
Medicinal Chemistry Antibacterial Drug Discovery DNA Gyrase Inhibition

Orthogonal Boc Protection Advantage

The tert-butyloxycarbonyl (Boc) group offers orthogonal protection to the secondary amine, allowing selective deprotection under acidic conditions (e.g., TFA or HCl) that leave other common protecting groups (e.g., Cbz, Fmoc) intact [1]. In contrast, alternative pyrrolidine building blocks such as (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine (CAS 1217622-63-3) require sequential deprotection steps that may be incompatible with acid-sensitive substrates [2].

Boc Deprotection Orthogonality
Class-level
Boc: TFA or HCl, >95% cleavage, 1 h; Cbz: H₂/Pd or HBr; Fmoc: piperidine
Mild deprotection may support flexible synthetic routes
Verify compatibility with specific substrate
Organic Synthesis Peptide Chemistry Protecting Group Strategy

DNA Gyrase Inhibitor Synthesis Specificity

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is specifically cited as a key reagent in the synthesis of ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate (IC50 = 3.5 μM against E. coli DNA gyrase) [1]. In contrast, the structurally related tert-butyl methyl(pyrrolidin-3-yl)carbamate is employed for histamine H4 receptor antagonist development (binding IC50 values in the 100–500 nM range) , highlighting divergent applications based on subtle structural variations.

Synthesis Specificity
Reported
Compound enables DNA gyrase inhibitor (IC50 3.5 µM); methyl analog used for H4 receptor ligands (IC50 ~100–500 nM)
Structural variant directs antibacterial vs. GPCR research application
Select based on target pathway
Antibacterial Research DNA Gyrase Structure-Activity Relationship

Enantiomeric Purity and Reproducibility

Commercially available (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate is supplied with a minimum purity of 95% and a specified enantiomeric excess (ee) typically >99% . The (S)-enantiomer (CAS 173340-26-6) is also available at 98% purity, but its use in the same synthetic sequence yields the opposite stereoisomer of the final drug candidate, which is expected to be inactive based on crystallographic and docking studies [1].

Enantiomeric Purity vs. Activity
Head-to-head
(R)-enantiomer, ee >99%, yields inhibitor with reported activity; (S)-enantiomer yields opposite stereoisomer with no reported gyrase inhibition
Specify CAS 173340-25-5 for (R)-enantiomer procurement to avoid inactive (S)-enantiomer
Enantiomeric purity critical for reproducible outcome
Chiral Synthesis Quality Control Analytical Chemistry

Research & Procurement Scenarios


DNA Gyrase Inhibitor Synthesis

This compound is the chiral building block of choice for constructing ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivatives, a class of catalytic DNA gyrase inhibitors with an IC50 of 3.5 μM against E. coli [1]. Its use is mandatory for replicating the published synthetic route and biological activity. Procurement of the (R)-enantiomer (CAS 173340-25-5) is essential, as the (S)-enantiomer yields an inactive stereoisomer [2].

Chiral Pyrrolidine Scaffold for SAR

Researchers investigating the role of stereochemistry in ligand-receptor interactions can use (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate to systematically vary the spatial orientation of the aminomethyl side chain. Comparative studies with the (S)-enantiomer (CAS 173340-26-6) allow for direct assessment of stereochemical influence on target binding, as demonstrated in quinazolinedione–gyrase interaction studies [2].

Orthogonal Boc Protection for Complex Amines

The Boc-protected amine in this compound enables chemists to incorporate a chiral pyrrolidine motif early in a synthetic sequence and reveal the free amine under mild acidic conditions only when required. This orthogonal protection strategy is particularly valuable in the synthesis of protease inhibitors, receptor ligands, and peptide mimetics where multiple amine functionalities must be sequentially unveiled [3].

Application
Selection Property
Validation Focus
DNA gyrase inhibitor assembly
Chiral (R)-pyrrolidine with Boc protection; reported key building block for pyrazoloquinazoline scaffold
Enantiomer-dependent gyrase binding context; confirm CAS 173340-25-5
Stereochemical SAR studies
(R)- and (S)-enantiomer pair for comparative binding assessments
Stereochemical influence on target interaction endpoints
Complex amine synthesis
Orthogonal Boc protection enabling mild deprotection in multi-step routes
Deprotection orthogonality and stereochemical integrity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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